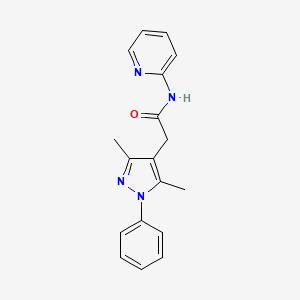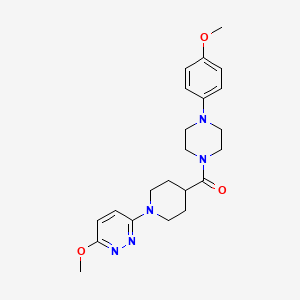
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrazole ring and a pyridine moiety, contributes to its diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, 3,5-dimethyl-1-phenylpyrazole can be prepared by reacting phenylhydrazine with acetylacetone under reflux conditions in ethanol.
-
Acylation Reaction: : The pyrazole derivative is then acylated with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl chloride.
-
Coupling with Pyridine: : The final step involves coupling the intermediate with 2-aminopyridine in the presence of a base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen. Halogenated reagents can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its pharmacological properties
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyridine moiety can enhance the compound’s ability to bind to metal ions or other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide: Lacks the pyridine moiety, which may reduce its biological activity.
N-(pyridin-2-yl)acetamide: Lacks the pyrazole ring, which may affect its chemical reactivity and biological interactions.
Uniqueness
The combination of the pyrazole ring and the pyridine moiety in 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide provides a unique structure that enhances its chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
特性
分子式 |
C18H18N4O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C18H18N4O/c1-13-16(12-18(23)20-17-10-6-7-11-19-17)14(2)22(21-13)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,19,20,23) |
InChIキー |
HAWCDDCJSABEKR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine](/img/structure/B10980002.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide](/img/structure/B10980006.png)
methanone](/img/structure/B10980010.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B10980016.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10980032.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide](/img/structure/B10980034.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980044.png)
![2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B10980046.png)

![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10980066.png)
![2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10980071.png)
![trans-4-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B10980075.png)
![1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone](/img/structure/B10980079.png)
![N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10980093.png)